N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis of diaryl piperazine acetamides, including compounds similar to "N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide", involves strategic modifications to enhance potency and stability. A key strategy is the amide bond reversal, which yields compounds with excellent potency and improved stability against dopamine D(4) receptors. Substitution on the aryl piperazine part significantly affects functional activity, indicating the critical role of structural modifications in determining the biological activity of these compounds (Matulenko et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques, including IR, EIMS, and 1H-NMR, which confirm the structure and facilitate understanding of the compound's interactions at the molecular level. These analyses are foundational in assessing the compound's potential as a therapeutic agent by providing insights into its molecular configuration and potential binding sites (H. Khalid et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation, making it a significant target for this compound .
Mode of Action
This interaction could potentially alter the phosphorylation state of proteins, affecting various cellular processes .
Biochemical Pathways
Given its target, it is likely to influence pathways involving cell cycle progression, apoptosis, and transcriptional activation .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight, logp, and polar surface area can provide some insights into its potential bioavailability .
Result of Action
Given its target, it is likely to influence cell cycle progression, apoptosis, and transcriptional activation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O/c20-19(21,22)15-5-4-8-17(13-15)25-11-9-24(10-12-25)14-18(26)23-16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVHFOJMAPGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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